molecular formula C12H10ClNO2 B2361189 2-[1-(3-chlorophenyl)-1H-pyrrol-2-yl]acetic acid CAS No. 1706460-22-1

2-[1-(3-chlorophenyl)-1H-pyrrol-2-yl]acetic acid

Cat. No.: B2361189
CAS No.: 1706460-22-1
M. Wt: 235.67
InChI Key: WENWVKXMGLYDEA-UHFFFAOYSA-N
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Description

2-[1-(3-chlorophenyl)-1H-pyrrol-2-yl]acetic acid is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a chlorophenyl group attached to a pyrrole ring, which is further connected to an acetic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(3-chlorophenyl)-1H-pyrrol-2-yl]acetic acid typically involves the reaction of 3-chlorobenzaldehyde with pyrrole in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by oxidation to yield the desired product. Commonly used catalysts include Lewis acids such as aluminum chloride or boron trifluoride.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorophenyl group in the compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, amine, or thiol groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[1-(3-chlorophenyl)-1H-pyrrol-2-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    2-(1-(4-chlorophenyl)-1H-pyrrol-2-yl)acetic acid: Similar structure with a chlorine atom at the para position of the phenyl ring.

    2-(1-(2-chlorophenyl)-1H-pyrrol-2-yl)acetic acid: Chlorine atom at the ortho position of the phenyl ring.

    2-(1-(3-bromophenyl)-1H-pyrrol-2-yl)acetic acid: Bromine atom instead of chlorine at the meta position of the phenyl ring.

Uniqueness: The unique positioning of the chlorine atom at the meta position in 2-[1-(3-chlorophenyl)-1H-pyrrol-2-yl]acetic acid can influence its reactivity and interaction with biological targets, making it distinct from its analogs. This positional isomerism can lead to differences in chemical behavior and biological activity, highlighting the importance of structural specificity in the study and application of such compounds.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)pyrrol-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c13-9-3-1-4-10(7-9)14-6-2-5-11(14)8-12(15)16/h1-7H,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENWVKXMGLYDEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=CC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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